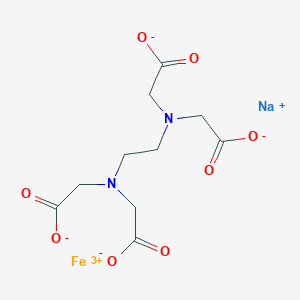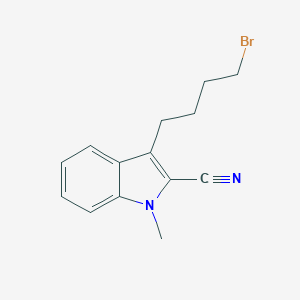
3-(4-Bromobutyl)-1-methyl-1H-indole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Bromobutyl)-1-methyl-1H-indole-2-carbonitrile” is a complex organic compound. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “4-Bromobutyl” part suggests the presence of a four-carbon chain with a bromine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, brominated compounds are often synthesized through bromination reactions . For instance, bromobutyl rubbers are synthesized by adding bromine to a solution of butyl rubber .
Molecular Structure Analysis
The molecular structure of this compound would likely include an indole ring, a four-carbon chain attached to the indole at the 3-position, a bromine atom on the terminal carbon of this chain, and a nitrile group attached to the 2-position of the indole .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The bromine atom might make it a good candidate for further reactions, such as coupling reactions . The nitrile group could undergo reactions like reduction or hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds are often dense and have high boiling points due to the heavy bromine atoms .
Safety And Hazards
将来の方向性
The future directions would depend on the specific applications of this compound. If it’s a pharmaceutical, further studies could focus on its biological activity and potential therapeutic effects . If it’s a material for industrial use, research could focus on improving its properties or finding new applications .
特性
IUPAC Name |
3-(4-bromobutyl)-1-methylindole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-17-13-8-3-2-6-11(13)12(14(17)10-16)7-4-5-9-15/h2-3,6,8H,4-5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSPTQAGGQNRKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433520 |
Source


|
| Record name | 3-(4-Bromobutyl)-1-methyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobutyl)-1-methyl-1H-indole-2-carbonitrile | |
CAS RN |
148237-18-7 |
Source


|
| Record name | 3-(4-Bromobutyl)-1-methyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

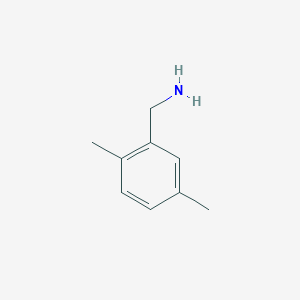
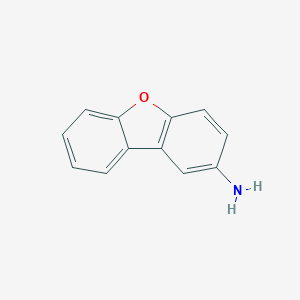
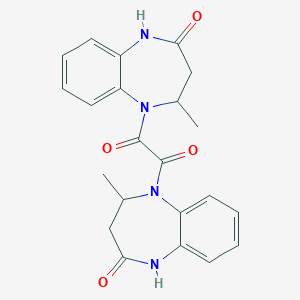
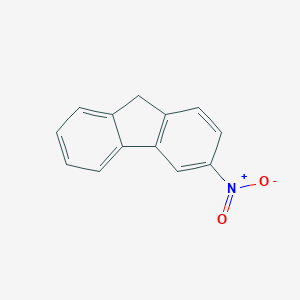
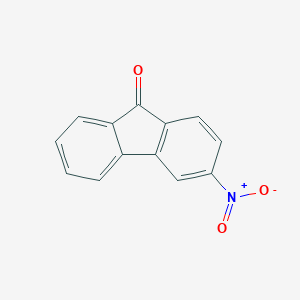
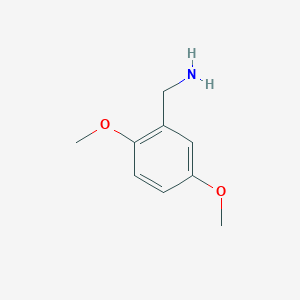
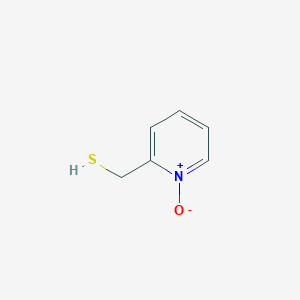
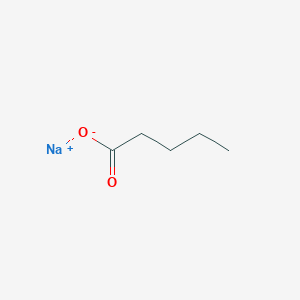
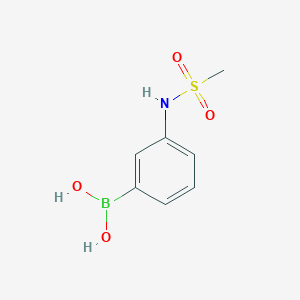
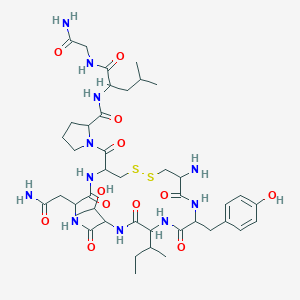
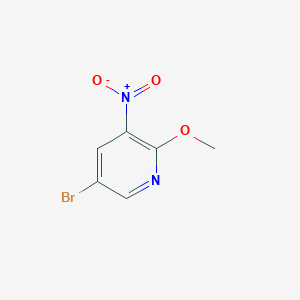
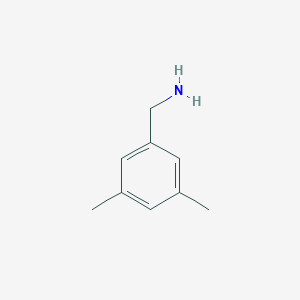
![methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride](/img/structure/B130793.png)
